![molecular formula C22H26N4 B1196302 Chimonanthine CAS No. 5545-89-1](/img/structure/B1196302.png)
Chimonanthine
Overview
Description
Chimonanthine is an alkaloid of Chimonanthus praecox. It inhibits tyrosinase and tyrosine-related protein-1 mRNA expression, and inhibits melanogenesis .
Synthesis Analysis
The total synthesis of (+)-chimonanthine was accomplished in four to five steps from commercially available tryptamine. The synthesis features copper-mediated asymmetric cyclodimerization of chiral tryptamine derivative, which established a new entry into constructing the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids . Another study describes the first application of a methodology for heterodimerization via diazene fragmentation towards the total synthesis of (−)-calycanthidine, meso-chimonanthine, and (+)-desmethyl-meso-chimonanthine .
Molecular Structure Analysis
The structure of chimonanthine has been determined through X-ray analysis . The molecular formula of chimonanthine is C22H26N4 .
Chemical Reactions Analysis
An unprecedented base-induced isomerization from the chimonanthine skeleton to the calycanthine skeleton was observed and facilitated the synthesis of (-)-calycanthine .
Physical And Chemical Properties Analysis
The molecular weight of chimonanthine is 346.47 . More detailed physical and chemical properties would require specific laboratory analysis .
Scientific Research Applications
Synthesis of Complex Alkaloids
Chimonanthine: serves as a key precursor in the synthesis of complex alkaloids . Researchers have developed methods for the efficient and stereocontrolled oxidative coupling of tetrahydropyrroloindoles, which allows the rapid synthesis of chimonanthine derivatives. These derivatives are crucial for creating a diverse range of biologically active compounds, including those with anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis activities .
Antimicrobial and Antifungal Applications
Chimonanthine analogues have shown potent bioactivities against various plant pathogen fungi, bacteria, and human pathogenic fungi . This makes them potential lead compounds for the development of novel antifungal agents. Their high reactivity and diverse spectrum of activities make chimonanthine derivatives attractive for creating new pesticides with high biological activity.
Biocatalysis in Drug Development
The enzymes involved in the biosynthesis of chimonanthine are of interest for their potential use as biocatalysts. These enzymes can generate libraries of modified natural products, which can lead to the discovery of new drugs with analgesic, anti-cancer, and melanogenesis inhibition properties .
Melanogenesis Inhibition
Chimonanthine has been isolated from the flower buds of Chimonanthus praecox and has demonstrated inhibitory effects on melanogenesis . This activity is significant for the development of treatments for dermatological disorders caused by excess melanin production, such as melasma and freckles.
Agricultural Chemical Research
In agriculture, chimonanthine derivatives have been studied for their potential as pesticides. Their ability to inhibit melanogenesis can be leveraged to protect crops from fungal diseases and pests, contributing to the development of environmentally friendly agricultural practices .
Chemical Industry Applications
Chimonanthine’s complex molecular structure has attracted considerable attention in the chemical industry. Its synthesis and the construction of its stereocontrolled manner continue to be actively pursued, contributing to the advancement of chemical manufacturing processes .
Safety And Hazards
Future Directions
Detailed understanding of alkaloid biosynthesis and mechanisms of action is essential to improve production of alkaloids of interest, to discover new bioactive molecules, and to sustainably exploit them against targets of interest, such as herbivores, pathogens, cancer cells, or unwanted physiological conditions .
properties
IUPAC Name |
(3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYXPMHLHJOGHD-FNAHDJPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204016 | |
Record name | Chimonanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chimonanthine | |
CAS RN |
5545-89-1 | |
Record name | (3aS,3′aS,8aS,8′aS)-2,2′,3,3′,8,8′,8a,8′a-Octahydro-1,1′-dimethyl-3a,3′a(1H,1′H)-bipyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5545-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chimonanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimonanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHIMONANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C4UE479O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of chimonanthine?
A1: Chimonanthine has a molecular formula of C20H24N4 and a molecular weight of 320.41 g/mol.
Q2: What spectroscopic data is available for chimonanthine?
A2: Researchers commonly use techniques like UV, IR, NMR (including 2D NMR), and MS to characterize chimonanthine. [, , , , ] These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule.
Q3: How is chimonanthine synthesized in the laboratory?
A3: Several synthetic routes to chimonanthine have been developed, often mirroring proposed biosynthetic pathways. Some key strategies include:
- Oxidative dimerization of tryptamine derivatives: This method mimics the proposed biosynthesis and involves the coupling of two tryptamine units. [, , ]
- Reductive dimerization: This approach utilizes transition metal catalysts, like nickel, to couple pyrrolidinoindoline scaffolds. [, , ]
- Alkylation of bisoxindole: This strategy involves the construction of the chimonanthine core through alkylation reactions on a bisoxindole framework. [, ]
Q4: What is significant about the stereochemistry of chimonanthine?
A4: Chimonanthine exists as three stereoisomers: (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The stereochemistry significantly influences the biological activity of these isomers. [, , , ]
Q5: How has the synthesis of chimonanthine evolved?
A5: Early syntheses were often lengthy and lacked stereocontrol. Modern approaches utilize catalytic asymmetric reactions, such as enantioselective Heck cyclizations and phase-transfer catalyzed bromocyclizations, to access enantiopure chimonanthine isomers efficiently. [, , , ]
Q6: What is known about the biological activity of chimonanthine?
A6: Chimonanthine and its analogs have shown a range of biological activities, including:
- Antinociceptive activity: Some chimonanthine isomers display analgesic effects in animal models of pain. []
- Somatostatin receptor antagonism: Certain chimonanthine derivatives act as functional antagonists of somatostatin receptors. []
- Antimicrobial activity: Chimonanthine-based scaffolds exhibit promising antibacterial and antifungal properties. []
- Antiviral activity: Studies have reported the potential of chimonanthine and related compounds to inhibit viruses like PRRSV. []
Q7: Are there any known structure-activity relationships (SAR) for chimonanthine?
A7: While research is ongoing, some SAR trends have been observed:
- Stereochemistry: The absolute configuration at the C3a and C3a’ positions significantly impacts biological activity. []
- N-Methylation: N-Methylation of the indole nitrogen can alter potency and selectivity for specific targets. []
- Substituents on the aromatic ring: Modifications to the aromatic ring of the indole moiety can influence activity and pharmacokinetic properties. []
Q8: What are the potential applications of chimonanthine and its analogs?
A8: Due to their diverse biological activities, chimonanthine and its analogs hold promise as:
Q9: How does chimonanthine compare to other related alkaloids?
A9: Chimonanthine is structurally related to other alkaloids like calycanthine, folicanthine, and hodgkinsine. These alkaloids share a bispyrrolidino[2,3-b]indoline core but differ in their stereochemistry and peripheral substituents, leading to variations in their biological profiles. [, , , , , ]
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